molecular formula C16H16O5 B6326347 (2E)-1-(Furan-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one CAS No. 1266244-00-1

(2E)-1-(Furan-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No.: B6326347
CAS No.: 1266244-00-1
M. Wt: 288.29 g/mol
InChI Key: RJHRFPAQAZJXDX-VOTSOKGWSA-N
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Description

(2E)-1-(Furan-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(Furan-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between furan-2-carbaldehyde and 3,4,5-trimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(Furan-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chalcone to its corresponding alcohol or hydrocarbon derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Epoxides, quinones, or other oxidized derivatives.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

Mechanism of Action

The mechanism of action of (2E)-1-(Furan-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound’s structure allows it to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity and leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-(Furan-2-yl)-3-phenylprop-2-en-1-one: Lacks the trimethoxy groups, which may affect its biological activity and chemical properties.

    (2E)-1-(Thiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one: Contains a thiophene ring instead of a furan ring, which may influence its reactivity and applications.

Uniqueness

The presence of both the furan ring and the trimethoxyphenyl group in (2E)-1-(Furan-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one contributes to its unique chemical properties and potential applications. These structural features may enhance its biological activity and make it a valuable compound for further research and development.

Properties

IUPAC Name

(E)-1-(furan-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5/c1-18-14-9-11(10-15(19-2)16(14)20-3)6-7-12(17)13-5-4-8-21-13/h4-10H,1-3H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJHRFPAQAZJXDX-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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